
Remibrutinib Phase 2b Clinical Trial: A
Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Remibrutinib

Cat. No.: B610443 Get Quote

A deep dive into the efficacy and safety of the novel BTK inhibitor, remibrutinib, for chronic

spontaneous urticaria, with a comparative look at alternative therapies.

This guide provides a comprehensive analysis of the Phase 2b clinical trial data for

remibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in the treatment of chronic

spontaneous urticaria (CSU). Designed for researchers, scientists, and drug development

professionals, this document summarizes key quantitative data, outlines experimental

protocols, and visually represents the underlying signaling pathways to offer a clear

comparison with existing and emerging therapies for CSU.

Mechanism of Action: Targeting the Root of
Urticaria
Remibrutinib is a highly selective, oral BTK inhibitor.[1][2] BTK is a crucial signaling enzyme in

the activation of mast cells and basophils, which are key drivers of the inflammatory response

in CSU.[3][4] By blocking BTK, remibrutinib effectively inhibits the release of histamine and

other pro-inflammatory mediators, thereby reducing the symptoms of urticaria, such as itching

and hives.[3][5]
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Clinical Trial Data: Remibrutinib in Chronic
Spontaneous Urticaria
The Phase 2b clinical trial (NCT03926611) was a randomized, double-blind, placebo-

controlled, dose-finding study that evaluated the efficacy and safety of remibrutinib over 12

weeks in patients with CSU who were inadequately controlled by second-generation H1-

antihistamines.[2]

Table 1: Change from Baseline in Weekly Urticaria
Activity Score (UAS7) at Week 4

Treatment Group Mean Change from Baseline in UAS7

Placebo -5.4

Remibrutinib 10 mg once daily -19.1

Remibrutinib 35 mg once daily -19.1

Remibrutinib 100 mg once daily -14.7

Remibrutinib 10 mg twice daily -16.0

Remibrutinib 25 mg twice daily -20.0

Remibrutinib 100 mg twice daily -18.1

Data from Maurer M, et al. J Allergy Clin Immunol. 2022.[2]

Table 2: Proportion of Patients Achieving Complete
Response (UAS7=0) and Well-Controlled Disease
(UAS7≤6) at Week 12
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Treatment Group Patients with UAS7=0 (%) Patients with UAS7≤6 (%)

Placebo 14.3 28.6

Remibrutinib 10 mg once daily 26.7 38.3

Remibrutinib 35 mg once daily 30.4 47.8

Remibrutinib 100 mg once

daily
28.9 44.4

Remibrutinib 10 mg twice daily 31.8 52.3

Remibrutinib 25 mg twice daily 41.9 55.8

Remibrutinib 100 mg twice

daily
29.5 47.7

Data from a 2022 presentation at the 31st EADV Annual Congress.

A 52-week, open-label extension study (NCT04109313) of the Phase 2b trial demonstrated

sustained efficacy and a favorable safety profile for long-term treatment with remibrutinib 100

mg twice daily.[6] At week 52, over 50% of patients achieved a complete response (UAS7=0),

and the treatment was well-tolerated.[6]

Comparative Analysis with Alternative Therapies
The current standard of care for CSU includes second-generation H1-antihistamines, with

omalizumab (an anti-IgE monoclonal antibody) as a second-line therapy.[6] Other emerging

treatments include different BTK inhibitors and biologics targeting other inflammatory pathways.

Table 3: Comparison of Efficacy Endpoints for
Remibrutinib and Competitor Drugs in CSU
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Drug Trial Phase Primary Endpoint Result

Remibrutinib Phase 2b
Change from baseline

in UAS7 at Week 4

Statistically significant

improvement across

all doses vs. placebo.

[2]

Omalizumab
Phase 3 (ASTERIA I &

II, GLACIAL)

Change from baseline

in weekly Itch Severity

Score (ISS) at Week

12

Statistically significant

reduction in ISS vs.

placebo.[7]

Ligelizumab
Phase 3 (PEARL 1 &

2)

Change from baseline

in UAS7 at Week 12

Superior to placebo

but not superior to

omalizumab.[8]

Fenebrutinib Phase 2
Change from baseline

in UAS7 at Week 8

Dose-dependent

improvements, with

the 150mg daily and

200mg twice daily

doses meeting the

primary endpoint.[9]

Experimental Protocols
Remibrutinib Phase 2b Trial (NCT03926611)
Methodology
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Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-

group, dose-finding study.[2]

Participant Population: The trial enrolled adult patients (18 years or older) with a diagnosis of

CSU for at least 6 months, who remained symptomatic despite treatment with second-

generation H1-antihistamines.[10] Key inclusion criteria included a weekly Urticaria Activity

Score (UAS7) of ≥16 and a weekly Hives Severity Score (HSS7) of ≥8 at baseline.[10]

Intervention: Patients were randomized to one of six remibrutinib dosing regimens or placebo,

administered orally for 12 weeks.[2]
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Endpoints: The primary endpoint was the change from baseline in UAS7 at week 4. Secondary

endpoints included the change from baseline in UAS7 at week 12, and the proportion of

patients achieving a UAS7 score of 0 (complete response) and ≤6 (well-controlled disease).[2]

Conclusion
The Phase 2b clinical trial data for remibrutinib demonstrates its potential as a rapid-acting

and effective oral treatment for patients with chronic spontaneous urticaria that is not

adequately controlled by antihistamines. The favorable safety profile observed in both the initial

12-week study and the 52-week extension further supports its development. When compared

to other available and emerging therapies, remibrutinib's oral administration and strong

efficacy data position it as a promising future option in the management of CSU. Further Phase

3 studies will be crucial to confirm these findings and fully establish its place in the therapeutic

landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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